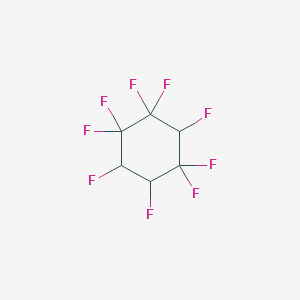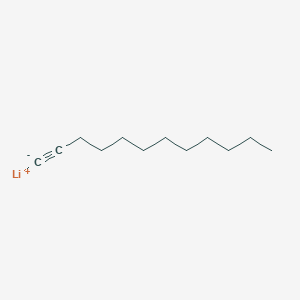
lithium;dodec-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;dodec-1-yne is a compound that combines lithium with dodec-1-yne, an alkyne with a twelve-carbon chain and a triple bond at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;dodec-1-yne typically involves the reaction of dodec-1-yne with a lithium reagent. One common method is the deprotonation of dodec-1-yne using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;dodec-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond in dodec-1-yne can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound under mild conditions to form various substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a wide range of functionalized alkynes.
Wissenschaftliche Forschungsanwendungen
Lithium;dodec-1-yne has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound can be used to create novel materials with unique properties, such as conductive polymers or nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: this compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of lithium;dodec-1-yne involves its ability to participate in various chemical reactions due to the presence of the reactive lithium atom and the triple bond in dodec-1-yne. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules, while the triple bond can undergo addition reactions. These properties make this compound a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecene: An alkene with a twelve-carbon chain and a double bond at the first carbon.
1-Dodecyne: An alkyne with a twelve-carbon chain and a triple bond at the first carbon.
Uniqueness
Lithium;dodec-1-yne is unique due to the presence of the lithium atom, which imparts additional reactivity compared to similar compounds like 1-dodecene and 1-dodecyne. This increased reactivity makes it a valuable reagent in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
21433-47-6 |
|---|---|
Molekularformel |
C12H21Li |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
lithium;dodec-1-yne |
InChI |
InChI=1S/C12H21.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h3,5-12H2,1H3;/q-1;+1 |
InChI-Schlüssel |
HCMNLNZJDULQSB-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCCCCCCCC#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


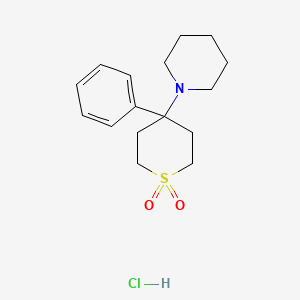
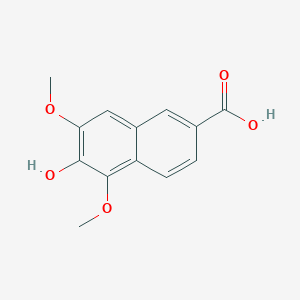

![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)

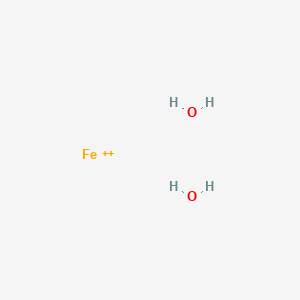
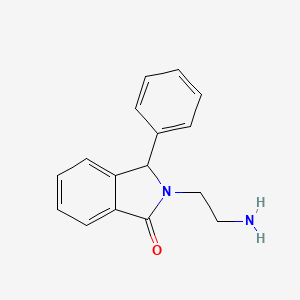
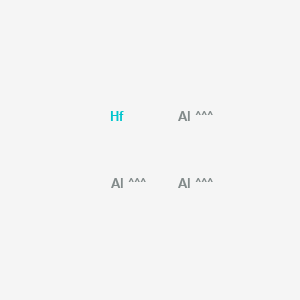
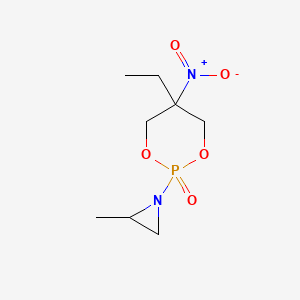
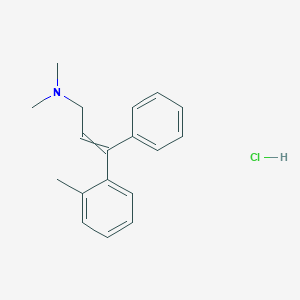
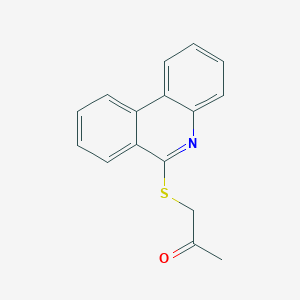
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

